molecular formula C14H11N3O3 B11753676 1-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}imidazolidine-2,4-dione

1-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}imidazolidine-2,4-dione

Cat. No.: B11753676
M. Wt: 269.25 g/mol
InChI Key: KFVWSRGRXKSWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}imidazolidine-2,4-dione is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a naphthalene ring, which is known for its aromatic properties, and an imidazolidine-2,4-dione moiety, which is a cyclic urea derivative.

Preparation Methods

The synthesis of 1-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}imidazolidine-2,4-dione generally involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and imidazolidine-2,4-dione. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

1-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}imidazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}imidazolidine-2,4-dione involves its interaction with biological macromolecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. It can also chelate metal ions, which plays a role in its antimicrobial and catalytic activities .

Comparison with Similar Compounds

Similar compounds to 1-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}imidazolidine-2,4-dione include:

The uniqueness of this compound lies in its specific combination of the naphthalene ring and the imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C14H11N3O3/c18-12-6-5-9-3-1-2-4-10(9)11(12)7-15-17-8-13(19)16-14(17)20/h1-7,18H,8H2,(H,16,19,20)

InChI Key

KFVWSRGRXKSWNO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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